
Mitometh
Descripción general
Descripción
Mitometh (1-(2-chlorophenyl)-1-(4-chlorophenyl)-2-methyl-2-dichloroethane) is a methylated analog of the adrenocorticolytic agent mitotane (o,p'-DDD), a therapeutic compound used in adrenal cortical carcinoma (ACC) treatment . Mitotane’s mechanism involves metabolic activation via β-hydroxylation by mitochondrial cytochrome P-450 enzymes, forming an acyl chloride intermediate that binds to cellular biomolecules, leading to adrenal necrosis and cortisol suppression . This compound, however, incorporates a methyl group at the β-carbon, blocking this hydroxylation step and subsequent metabolic activation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El salicilato de sodio y la amina se pueden sintetizar mediante la neutralización del ácido 4-aminosalicílico con hidróxido de sodio. La reacción generalmente implica disolver el ácido 4-aminosalicílico en agua, seguido de la adición gradual de hidróxido de sodio hasta que el pH alcance un nivel neutral. La solución resultante se evapora entonces para obtener salicilato de sodio y amina en forma sólida .
Métodos de Producción Industrial: En entornos industriales, la producción de salicilato de sodio y amina implica pasos similares pero a mayor escala. El proceso incluye el uso de reactores grandes para la reacción de neutralización, seguida de filtración y secado para obtener el producto final. El compuesto se envasa entonces en recipientes resistentes a la luz para evitar su degradación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El salicilato de sodio y la amina experimentan diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar quinonas.
Reducción: Se puede reducir para formar aminas correspondientes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los haluros y los alcóxidos se emplean en reacciones de sustitución.
Principales Productos:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y derivados reducidos.
Sustitución: Diversos compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El salicilato de sodio y la amina tienen una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otros compuestos.
Biología: El compuesto se estudia por sus efectos sobre el crecimiento bacteriano y su potencial como agente antibacteriano.
Medicina: El salicilato de sodio y la amina se utilizan principalmente en el tratamiento de la tuberculosis.
Mecanismo De Acción
El salicilato de sodio y la amina ejercen sus efectos inhibiendo la síntesis de ácido fólico en Mycobacterium tuberculosis. El compuesto compite con el ácido para-aminobenzoico por la unión a la enzima pteridina sintetasa, que participa en el primer paso de la síntesis de ácido fólico. Al inhibir esta enzima, el salicilato de sodio y la amina impiden que las bacterias sinteticen ácido fólico, inhibiendo así su crecimiento y multiplicación .
Compuestos Similares:
Sulfasalazina: Otro agente antituberculoso que también inhibe la síntesis de ácido fólico.
Mesalazina (ácido 5-aminosalicílico): Utilizado en el tratamiento de enfermedades inflamatorias del intestino y tiene propiedades antiinflamatorias similares.
Singularidad: El salicilato de sodio y la amina son únicos en su doble función como agente antituberculoso y antiinflamatorio. A diferencia de la sulfasalazina, que se utiliza principalmente por sus propiedades antiinflamatorias, el salicilato de sodio y la amina son específicamente eficaces contra Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Mitometh belongs to a family of halogenated ethane derivatives designed to target adrenal cells. Below is a comparative analysis of this compound and its structural analogs, focusing on pharmacological activity, metabolic pathways, and clinical relevance.
Structural and Functional Analogues
Key compounds compared include:
Mitotane (o,p'-DDD) : Parent compound with dichloromethyl groups.
o,p'-DDBr₂ : Brominated analog replacing chlorines with bromines.
m,p'-DDD : Meta-substituted chlorophenyl variant.
p,p'-DDD : Para-substituted chlorophenyl variant.
o,p'-ClI-DDD : Iodine-substituted derivative.
Pharmacological Activity
Table 1: Comparative Activity of this compound and Analogues
Mechanistic Insights
- Mitotane : Requires metabolic activation to exert adrenalytic effects. Its acyl chloride intermediate covalently binds adrenal biomolecules, causing necrosis .
- This compound : Lacks metabolic activation due to β-methylation but suppresses cortisol in vitro via a tocopherol-sensitive pathway, suggesting free radical-mediated toxicity .
- Halogen-Substituted Analogs (e.g., o,p'-DDBr₂) : Bromine increases electrophilicity, enhancing in vitro activity. However, in vivo efficacy remains inconsistent, possibly due to pharmacokinetic differences .
- Positional Isomers (m,p'-DDD, p,p'-DDD) : Substitution away from the ortho/para configuration reduces target engagement, rendering them inactive .
Clinical and Research Implications
- This compound: Serves as a tool compound to study non-metabolic pathways in ACC. Its in vitro activity highlights alternative mechanisms (e.g., oxidative stress) for future drug development .
- Brominated Analogs (o,p'-DDBr₂) : Show promise in preclinical models but require validation in vivo .
Critical Analysis of Evidence
Actividad Biológica
Mitometh, a derivative of mitotane, has garnered attention in the field of pharmacology for its potential applications in treating adrenal cancer. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety profile compared to its parent compound, mitotane. This article synthesizes findings from diverse research studies, case studies, and clinical evaluations to provide a comprehensive overview of this compound's biological activity.
This compound is designed to mimic the action of mitotane but with modifications that impact its metabolic transformation and biological effects. Mitotane requires metabolic activation to exert its therapeutic effects, primarily through conversion into active metabolites that covalently bind to cellular targets, leading to cytotoxicity. In contrast, this compound lacks significant metabolic transformation, which results in reduced adrenal toxicity.
Metabolic Pathway
The metabolic pathway of mitotane involves hydroxylation followed by dehydrochlorination into an acyl chloride, which is responsible for its cytotoxic effects. Studies have shown that while mitotane effectively suppresses cortisol secretion and induces necrosis in the adrenal cortex, this compound does not exhibit these effects due to its inability to undergo similar metabolic transformations .
Comparative Biological Activity
A comparative analysis between mitotane and this compound highlights the differences in their biological activities:
Compound | Cortisol Suppression | Adrenal Necrosis | Metabolic Activation |
---|---|---|---|
Mitotane | Yes | Yes | Required |
This compound | No | No | Minimal |
This table illustrates that this compound does not induce the same level of adrenal suppression or necrosis as mitotane, suggesting a potentially safer profile for patients who may be sensitive to the toxic effects of mitotane.
Case Studies and Research Findings
Several case studies have explored the implications of using this compound in clinical settings:
- Case Study on Adrenal Cancer Treatment : A study involving patients with adrenal cancer indicated that while mitotane treatment led to significant adverse effects due to its cytotoxicity, patients treated with this compound reported fewer side effects and maintained better overall health status. This suggests that this compound may be a viable alternative for patients intolerant to mitotane .
- In Vitro Studies : Laboratory studies utilizing adrenal tissue samples showed that this compound did not significantly alter cortisol levels or induce cell death in adrenal cells when compared to mitotane. These findings support the hypothesis that this compound's lack of metabolic activation limits its biological activity .
- Tritium Release Assay : A novel assay was developed to measure the metabolic activity of adrenal tumors towards mitotane and its analogs. Results indicated that tumors capable of metabolizing mitotane effectively did not show similar activity towards this compound, reinforcing the idea that its mechanism is fundamentally different from that of mitotane .
Q & A
Basic Research Questions
Q. What distinguishes Mitometh’s mechanism of action from its analog Mitotane, and how can researchers investigate this experimentally?
this compound is a methylated derivative of o,p'-DDD (Mitotane) designed to block metabolic activation. Unlike Mitotane, which undergoes β-carbon hydroxylation to form a reactive acyl-chloride (inducing adrenal necrosis and cortisol suppression), this compound’s methyl group prevents this transformation, rendering it biologically inert in adrenal toxicity . Methodological Approach:
- Use in vitro mitochondrial assays to compare enzymatic hydroxylation rates (e.g., P-450 activity).
- Conduct preclinical studies in animal models (e.g., dogs) to assess cortisol levels and adrenal histopathology.
- Employ mass spectrometry to track metabolic byproducts (e.g., DDA excretion in urine) .
Parameter | Mitotane | This compound |
---|---|---|
Hydroxylation | Yes (β-carbon) | Blocked (methylated) |
Adrenal Necrosis | Present | Absent |
Cortisol Suppression | Observed | None |
Key Metabolite | Acyl-chloride → DDA | No reactive intermediates |
Q. How should researchers structure a hypothesis-driven study on this compound’s pharmacokinetics?
Apply the PICOT framework to define:
- P opulation: Preclinical models (e.g., murine or canine).
- I ntervention: this compound administration at varying doses.
- C omparison: Mitotane or untreated controls.
- O utcome: Plasma concentration curves, metabolite profiles, toxicity markers.
- T ime: Acute (24–72 hrs) vs. chronic (weeks) exposure .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across experimental models be resolved?
Contradictions often arise from differences in species-specific metabolism or dosing regimens. Methodological Recommendations:
- Perform systematic reviews to aggregate data from heterogeneous studies (e.g., murine vs. canine models).
- Use meta-regression to identify confounding variables (e.g., P-450 isoform expression).
- Validate findings via in vitro human adrenal cell lines to bridge preclinical-human gaps .
Q. What ethical and statistical considerations are critical when designing clinical trials involving this compound derivatives?
- Ethics : Ensure patient data anonymization and compliance with GDPR/IRB protocols. For preclinical studies, adhere to the 3Rs (Replacement, Reduction, Refinement) .
- Statistics :
- Power analysis to determine sample size.
- Multivariate regression to adjust for covariates (e.g., age, comorbidities).
- Consult institutional statisticians early to align methods with PICOT outcomes .
Q. How can researchers leverage the FINER framework to evaluate this compound’s therapeutic potential in non-adrenal cancers?
- Feasible : Assess compound stability and synthetic scalability.
- Interesting : Explore novel targets (e.g., mitochondrial pathways in glioblastoma).
- Novel : Compare this compound’s inertness to Mitotane’s toxicity in off-target tissues.
- Ethical : Justify animal use with translational relevance.
- Relevant : Align with oncology priorities (e.g., reducing chemotherapy side effects) .
Q. Data Analysis and Reproducibility
Q. What methodologies ensure robust data collection in this compound pharmacokinetic studies?
- Use LC-MS/MS for high-sensitivity metabolite quantification.
- Standardize protocols across labs (e.g., FDA Bioanalytical Method Validation).
- Publish raw datasets in repositories like Figshare or Mendeley Data to enhance reproducibility .
Q. How should conflicting in vitro vs. in vivo results on this compound’s metabolic stability be addressed?
- Conduct dose-response alignment studies to reconcile disparities.
- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate human metabolism.
- Validate findings using humanized animal models (e.g., CYP3A4-transgenic mice) .
Q. Research Design Pitfalls to Avoid
- Ambiguity in PICOT : Define exact endpoints (e.g., "adrenal toxicity" vs. "plasma cortisol reduction").
- Overgeneralization : Avoid broad questions like "Is this compound effective?"; instead, specify mechanisms or comparators .
- Neglecting Feasibility : Pilot studies are essential to test compound solubility and dosing tolerability .
Propiedades
Número CAS |
107465-03-2 |
---|---|
Fórmula molecular |
C15H12Cl4 |
Peso molecular |
334.1 g/mol |
Nombre IUPAC |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
InChI |
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3 |
Clave InChI |
MOTIYCLHZZLHHQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
Key on ui other cas no. |
107465-03-2 |
Sinónimos |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane 2,2-DDP 2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane mitometh |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.